molecular formula C8H11N3O2 B14632217 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine CAS No. 56611-91-7

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine

Cat. No.: B14632217
CAS No.: 56611-91-7
M. Wt: 181.19 g/mol
InChI Key: QEKKMCBDCNTMEE-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine is a complex organic compound characterized by its unique structural features It contains a nitromethylidene group, a prop-2-yn-1-yl group, and a hexahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired compound in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.

    Reduction: The nitromethylidene group can be reduced to form amines.

    Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the prop-2-yn-1-yl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylenepyrrolidines: These compounds share a similar structural framework and can undergo similar chemical reactions.

    S-containing Pyrroles: These compounds also have a similar ring structure and functional groups.

Uniqueness

What sets 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine apart is its combination of a nitromethylidene group and a prop-2-yn-1-yl group within a hexahydropyrimidine ring

Properties

CAS No.

56611-91-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(nitromethylidene)-1-prop-2-ynyl-1,3-diazinane

InChI

InChI=1S/C8H11N3O2/c1-2-5-10-6-3-4-9-8(10)7-11(12)13/h1,7,9H,3-6H2

InChI Key

QEKKMCBDCNTMEE-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCCNC1=C[N+](=O)[O-]

Origin of Product

United States

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